![molecular formula C21H24N2O3S2 B2361949 N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1182529-50-5](/img/structure/B2361949.png)
N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N2O3S2 and its molecular weight is 416.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of EN300-26593946 is the Hepatitis B virus (HBV) core protein . This protein plays a crucial role in the replication of the virus, making it a promising target for the treatment of chronic HBV infection .
Mode of Action
EN300-26593946 interacts with the HBV core protein and modulates the assembly of the viral capsid . Specifically, it induces the formation of genome-less empty capsids . This interaction disrupts the normal replication process of the virus, thereby inhibiting its ability to proliferate .
Biochemical Pathways
The compound affects the HBV replication pathway. By modulating the assembly of the viral capsid, it prevents the formation of new, infectious viral particles . The downstream effect of this action is a reduction in the amount of secreted HBV DNA , which translates to a decrease in viral load and potentially alleviates the symptoms of HBV infection.
Pharmacokinetics
The compound has been shown to suppress hbv replication in various cell models and in hbv-transgenic mice This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target and exert its antiviral effect
Result of Action
The result of EN300-26593946’s action is a notable suppression of HBV replication. In cell models and HBV-transgenic mice, the compound has been shown to efficiently inhibit HBV replication without apparent hepatotoxicity . This leads to a reduction in viral load, which is a key goal in the treatment of HBV infection.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-27-20-9-5-8-19(16-20)22-21(24)18-10-13-23(14-11-18)28(25,26)15-12-17-6-3-2-4-7-17/h2-9,12,15-16,18H,10-11,13-14H2,1H3,(H,22,24)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROGDXWGZUWFBF-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2361867.png)
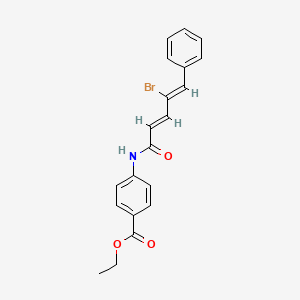
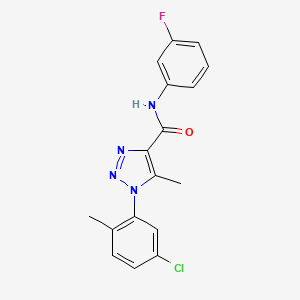
![(2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B2361874.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)
![N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2361879.png)
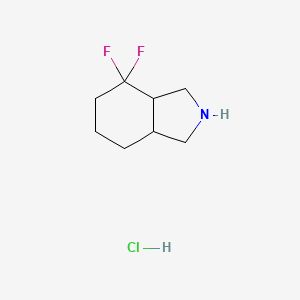
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)
![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)
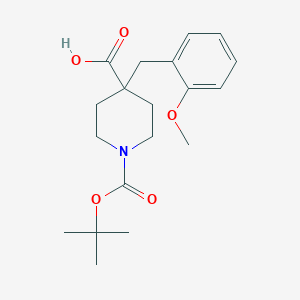
![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)
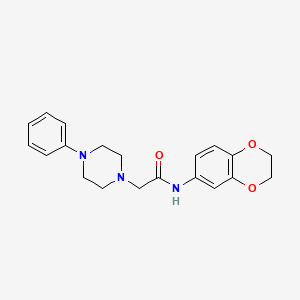
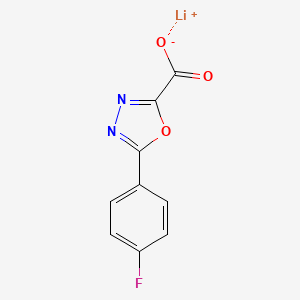
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2361889.png)
